molecular formula C16H18N2O4S2 B2619277 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-N-methylthiophene-3-carboxamide CAS No. 941884-59-9

2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-N-methylthiophene-3-carboxamide

Cat. No.: B2619277
CAS No.: 941884-59-9
M. Wt: 366.45
InChI Key: OAGRNBLJGDNYNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-N-methylthiophene-3-carboxamide is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is known for its diverse applications in medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-N-methylthiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Ethylsulfonyl Phenyl Acetamide Intermediate: This step involves the reaction of 4-ethylsulfonylbenzoyl chloride with glycine to form 4-(ethylsulfonyl)phenylacetamide.

    Coupling with Thiophene Derivative: The intermediate is then coupled with a thiophene derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the ethylsulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-N-methylthiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole share structural similarities and are known for their antimicrobial properties.

    Thiophene Derivatives: Compounds such as thiophene-2-carboxamide and thiophene-3-carboxamide are structurally related and have diverse applications in medicinal chemistry.

Uniqueness

2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-N-methylthiophene-3-carboxamide is unique due to its combination of a sulfonamide group with a thiophene ring, providing a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

IUPAC Name

2-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-3-24(21,22)12-6-4-11(5-7-12)10-14(19)18-16-13(8-9-23-16)15(20)17-2/h4-9H,3,10H2,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGRNBLJGDNYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.